1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride
Description
This compound is a dihydrochloride salt featuring a piperazine backbone substituted with a benzodioxolylmethyl group and a propan-2-ol moiety linked to a 4-ethylphenoxyethoxy chain. The benzodioxole group may enhance metabolic stability, while the 4-ethylphenoxyethoxy chain could influence lipophilicity and receptor binding kinetics.
Propriétés
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-[2-(4-ethylphenoxy)ethoxy]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O5.2ClH/c1-2-20-3-6-23(7-4-20)30-14-13-29-18-22(28)17-27-11-9-26(10-12-27)16-21-5-8-24-25(15-21)32-19-31-24;;/h3-8,15,22,28H,2,9-14,16-19H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZMQBCNMGDHQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride is a complex organic molecule featuring a unique combination of structural motifs that suggest potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including interactions with neurotransmitter systems, potential therapeutic applications, and findings from relevant studies.
Structural Characteristics
The compound consists of several key components:
- Piperazine Ring : Known for its ability to interact with various biological targets, particularly in the central nervous system.
- Benzo[d][1,3]dioxole Moiety : This structure is often associated with psychoactive properties and may enhance the compound's affinity for certain receptors.
- Ethoxy and Phenoxy Groups : These substituents contribute to the lipophilicity and overall binding properties of the compound.
Neurotransmitter Interaction
The primary biological activity of this compound is linked to its interaction with neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways. Compounds with similar structural features have demonstrated:
- Antidepressant Potential : The piperazine derivatives are known to exhibit antidepressant effects by modulating serotonin levels in the brain.
- Antipsychotic Activity : The structural components suggest potential efficacy in treating psychotic disorders through dopamine receptor antagonism.
Research Findings
Several studies have investigated the biological activities of related compounds. Here are some notable findings:
Case Studies
- Anticonvulsant Activity : A study evaluated a related piperazine derivative (BPPU), which showed broad-spectrum anticonvulsant activity across several seizure models, indicating that similar compounds may have therapeutic potential for epilepsy treatment.
- Antidepressant Effects : Another case study focused on compounds with piperazine structures that demonstrated significant improvements in depressive symptoms in animal models, reinforcing the potential of this class of compounds in treating mood disorders.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares a core structure with several derivatives, differing primarily in substituents on the phenoxyethoxy or naphthyloxy groups. Key comparisons include:
*Calculated based on formula; exact values require experimental validation.
Pharmacological Implications
- Receptor Binding: The 4-ethylphenoxyethoxy substituent may favor interactions with adrenergic receptors, as ethyl groups balance hydrophobicity and steric effects. In contrast, the naphthyloxy analog () likely targets serotonin receptors due to its planar aromatic system .
- Metabolic Stability: Methyl or ethyl groups (e.g., 4-ethylphenoxyethoxy vs. 2,6-dimethylphenoxyethoxy) reduce oxidative metabolism, as seen in cytochrome P450 inhibition studies for similar compounds .
- Solubility : The dihydrochloride salt form enhances aqueous solubility compared to free bases, critical for bioavailability in preclinical models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
